

Comparative Recovery Analysis: Apalutamide and Apalutamide-d3 in Human Plasma

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Compound of Interest		
Compound Name:	Apalutamide-d3	
Cat. No.:	B15128757	Get Quote

Apalutamide, a non-steroidal androgen receptor inhibitor, is a crucial therapeutic agent in the management of prostate cancer. Accurate quantification of Apalutamide in biological matrices is paramount for pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of the recovery of Apalutamide and its deuterated analog, **Apalutamide-d3**, from human plasma, supported by experimental data from validated bioanalytical methods.

In the realm of bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for ensuring accuracy and precision. **Apalutamide-d3**, a deuterated version of Apalutamide, serves as an ideal internal standard due to its near-identical physicochemical properties to the parent drug. This structural similarity ensures that both compounds exhibit comparable behavior during sample preparation, including the extraction process, and chromatographic analysis. The primary role of the internal standard is to compensate for any variability that may occur during the analytical workflow, such as extraction losses.

Data Summary: Extraction Recovery of Apalutamide

The extraction recovery of an analyte from a biological matrix is a critical parameter in bioanalytical method validation, as it indicates the efficiency of the extraction process. The following table summarizes the percentage recovery of Apalutamide from human plasma using a liquid-liquid extraction (LLE) method with tert-butyl methyl ether as the extraction solvent. In these studies, **Apalutamide-d3** was utilized as the internal standard.



Quality Control Level	Concentration	Apalutamide Recovery (%)
Low (LQC)	Low Concentration	96.83[1][2]
Medium (MQC)	Medium Concentration	90.93[1][2]
High (HQC)	High Concentration	103.79[1]
Mean Recovery	-	> 93.0

It is a fundamental assumption in bioanalytical assays utilizing stable isotope-labeled internal standards that the recovery of the deuterated analog is comparable to that of the analyte. Therefore, the recovery of **Apalutamide-d3** is expected to be within a similar range to the values presented for Apalutamide.

Experimental Protocols

The recovery data presented was obtained through a validated bioanalytical method involving liquid-liquid extraction followed by analysis using Ultra-Performance Liquid Chromatography (UPLC) with a Diode Array Detector (DAD) or tandem mass spectrometry (MS/MS).

Liquid-Liquid Extraction (LLE) Protocol

- Sample Preparation: To 200 μ L of human plasma, 50 μ L of the **Apalutamide-d3** internal standard working solution is added.
- Acidification: 100 μL of 2% formic acid is added to the plasma sample, followed by vortexing for 10 seconds.
- Extraction: 2.5 mL of tert-butyl methyl ether is added as the extraction solvent, and the mixture is vortexed for 10 minutes.
- Centrifugation: The samples are centrifuged to separate the organic and aqueous layers.
- Evaporation: The upper organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
- Reconstitution: The resulting residue is reconstituted in the mobile phase for analysis.



Chromatographic Conditions

- Column: Phenomenex Luna (100x4.6 mm, 5μm)
- Mobile Phase: 5 mM ammonium fumarate and acetonitrile (15:85 v/v), with the pH adjusted to 3.5 using glacial acetic acid.
- Flow Rate: 1 mL/min
- Detection: Diode Array Detector (DAD) at 345 nm or a tandem mass spectrometer.
- Retention Times: The retention times for Apalutamide and Apalutamide-d3 are approximately 1.48 minutes and 1.97 minutes, respectively.

Visualizing the Workflow

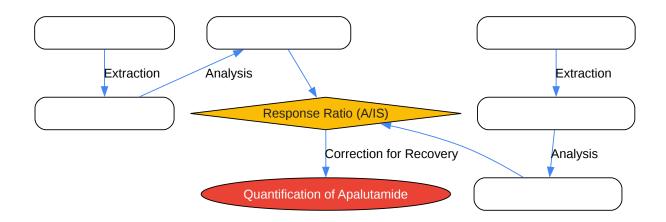
The following diagrams illustrate the key processes involved in the comparative recovery analysis of Apalutamide and **Apalutamide-d3**.



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Experimental workflow for Apalutamide and Apalutamide-d3 recovery analysis.





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Logical relationship of Apalutamide and Apalutamide-d3 in quantitative bioanalysis.

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References

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